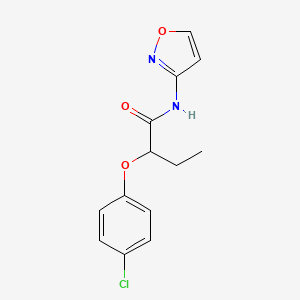
2-(4-chlorophenoxy)-N-3-isoxazolylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-3-isoxazolylbutanamide, also known as GW501516, is a synthetic drug that is classified as a Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. It was developed by GlaxoSmithKline (GSK) in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it was later found to have performance-enhancing properties and was banned by the World Anti-Doping Agency (WADA) in 2009.
Mecanismo De Acción
2-(4-chlorophenoxy)-N-3-isoxazolylbutanamide exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function and energy expenditure.
Biochemical and physiological effects:
2-(4-chlorophenoxy)-N-3-isoxazolylbutanamide has been found to have a number of biochemical and physiological effects in animal models, including increased endurance and exercise capacity, improved insulin sensitivity, decreased inflammation, and increased mitochondrial biogenesis. It has also been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-N-3-isoxazolylbutanamide has several advantages for use in laboratory experiments, including its high potency and selectivity for PPARδ, as well as its ability to improve metabolic function and energy expenditure in animal models. However, its use is limited by its banned status by WADA and the potential for off-target effects.
Direcciones Futuras
Despite its banned status, 2-(4-chlorophenoxy)-N-3-isoxazolylbutanamide continues to be of interest to researchers for its potential therapeutic applications. Future research directions include the development of safer and more selective PPARδ agonists, as well as the investigation of 2-(4-chlorophenoxy)-N-3-isoxazolylbutanamide for its potential use in the treatment of neurodegenerative diseases and cognitive impairment.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-3-isoxazolylbutanamide involves several steps, including the condensation of 4-chlorophenol with ethyl 3-oxobutanoate to form 4-chlorophenyl 3-oxobutanoate. This intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to form the isoxazole ring. The final step involves the coupling of the isoxazole intermediate with 1-bromo-3-chloropropane to form 2-(4-chlorophenoxy)-N-3-isoxazolylbutanamide.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-3-isoxazolylbutanamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, increase fatty acid oxidation, and decrease inflammation in animal models. In addition, it has been found to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-2-11(13(17)15-12-7-8-18-16-12)19-10-5-3-9(14)4-6-10/h3-8,11H,2H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIZBNRXYYYXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4985184.png)
![5-(2-furyl)-N-[3-(4-iodophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4985194.png)
![ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4985201.png)
![1-acetyl-17-(4-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985206.png)
![4,4'-oxybis[N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide]](/img/structure/B4985210.png)
![5-[(4-butylphenyl)diazenyl]-2-(3-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4985220.png)
![N-allyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4985227.png)

![(2,4-dimethoxy-3-methylbenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4985246.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl benzoate](/img/structure/B4985249.png)
![butyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B4985266.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4985272.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985285.png)